molecular formula C12H10N2O B1610909 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 343778-74-5

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1610909
M. Wt: 198.22 g/mol
InChI Key: XMHFECXPWICLHO-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile” is a compound that has been studied for its potential bioactive properties . It has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Synthesis Analysis

The synthesis of this compound involves a series of steps. Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Scientific Research Applications

1. Inhibiting Tubulin Polymerization

  • Application Summary : This compound has been used in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are agents for inhibiting tubulin polymerization . These agents have potential applications in cancer treatment.
  • Methods of Application : The compound was used in the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
  • Results/Outcomes : The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumor cell lines . Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM) .

2. Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives, including those containing the “3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile” moiety, are prevalent in selected alkaloids . These compounds have various biologically vital properties and are of interest in the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The results or outcomes obtained were not detailed in the source .

3. Synthesis of New Hybrid Anti-Cancer Agents

  • Application Summary : The compound has been used in the synthesis of a new hybrid of possible interest as an anti-cancer agent, namely methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate .
  • Methods of Application : The compound was obtained using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate .
  • Results/Outcomes : The results or outcomes obtained were not detailed in the source .

4. Synthesis of CA-4 Analogues

  • Application Summary : This compound has been used in the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds are analogues of CA-4, a well-known inhibitor of tubulin polymerization .
  • Methods of Application : The compound was used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
  • Results/Outcomes : The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumor cell lines . Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM) . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .

properties

IUPAC Name

3-(1-methylindol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFECXPWICLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504205
Record name 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

CAS RN

343778-74-5
Record name 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PS Bhale, HV Chavan, SN Shringare… - Synthetic …, 2022 - Taylor & Francis
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles (4a–i) was synthesized and evaluated for anticancer potential against cell lines for breast cancer. …
Number of citations: 3 www.tandfonline.com
AC García, R Abonía, LM Jaramillo-Gómez… - … Section C: Structural …, 2017 - scripts.iucr.org
A four-stage reaction sequence has been designed and developed for the synthesis of highly functionalized enolate esters as key building blocks for the synthesis of novel …
Number of citations: 2 scripts.iucr.org
PS Bhale, HV Chavan, SB Dongare… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: The blending of two pharmacophores would generate novel molecular templates that are likely to exhibit interesting biological properties. Objective: A facile, efficient and …
Number of citations: 4 www.ingentaconnect.com
H Behbehani, HM Ibrahim, S Makhseed… - European journal of …, 2011 - Elsevier
In this effort, 2-arylhdrazononitriles were used as key synthons for the preparation of wide variety of new, uniquely substituted heterocyclic substances. In addition, the results of …
Number of citations: 88 www.sciencedirect.com
VD Chodvadiya, KD Pambhar, ND Parmar… - World Scientific …, 2019 - bibliotekanauki.pl
A modular three step synthetic approach of N-methyl indole derivatives has been carried out by the condensation of N-methyl indole with cyanoacetic acid using acetic anhydride as …
Number of citations: 5 bibliotekanauki.pl
PS Bhale, BP Bandgar, SB Dongare… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Abstract Ketene dithioacetal mediated chemo-and regioselective synthesis of a series of novel 1, 3, 4, 5-tetrasubstituted pyrazole derivatives (4a-l) integrated with a bioactive indole …
Number of citations: 10 www.tandfonline.com
GR Gaddam, PK Dubey… - Letters in Drug Design & …, 2020 - ingentaconnect.com
Background: Indole and pyrazoles are one of the prime structural units in the field of medicinal chemistry and have been reported to exhibit a variety of biological activities specifically …
Number of citations: 2 www.ingentaconnect.com
R Abonia, AC Garcia - Revista de la Academia Colombiana de …, 2021 - scielo.org.co
Diversely substituted Knoevenagel products were subjected to reduction with NaBH 4 in MeOH/p-dioxane solution at 70 o C. Selectively reduction of their C= C double bond was …
Number of citations: 3 www.scielo.org.co
R Abonia, AC García - 2021 - repositorio.accefyn.org.co
Diversely substituted Knoevenagel products were subjected to reduction with NaBH4 in MeOH/pdioxane solution at 70 oC. Selectively reduction of their C=C double bond was achieved …
Number of citations: 0 repositorio.accefyn.org.co
P Song, L Zhao, S Ji - Chinese Journal of Chemistry, 2014 - Wiley Online Library
An efficient multicomponent reaction of 3‐indolyl‐3‐oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides under mild conditions leading to highly functionalized 6‐(…
Number of citations: 8 onlinelibrary.wiley.com

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